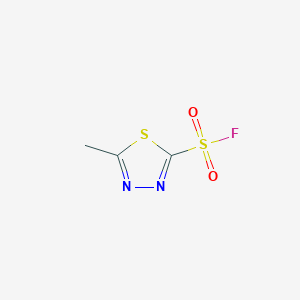
5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In
Applications De Recherche Scientifique
Functionalization of Thiadiazoles
A study on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole has been conducted, yielding two series of products: 2- (ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles . This process involves altering the base used and the reagents’ proportions, leading to the development of separate protocols tailored to their specific reactivity and purification needs .
Antimicrobial Agents
1,3,4-thiadiazole derivatives have been synthesized and tested for their antimicrobial activity against E. coli, B. mycoides, and C. albicans . Some of these compounds have shown significant antimicrobial activity .
Pesticides
The compound 5-amino-3-methyl-1,2,4-thiadiazole has been used as a potential pesticide . This application takes advantage of the compound’s reactivity and its ability to interfere with certain biological processes.
Enzyme Inhibitors
5-amino-3-methyl-1,2,4-thiadiazole is also a component of medicinally important enzyme inhibitors . These inhibitors can block the activity of certain enzymes, which can be useful in treating various diseases.
Anticancer Agents
Some 1,3,4-thiadiazolyl-1,2,4 derivatives have been synthesized and tested for their cytotoxic activities against MCF-7 cancer and RPE-1 human cell lines . These compounds could potentially be used in the development of new anticancer drugs.
Antidepressants
Derivatives of 1,3,4-thiadiazoles and 1,2,4-triazole are known to exhibit antidepressant activity . This is usually explored by the forced swim test .
Mécanisme D'action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include this compound, have a broad spectrum of pharmacological activities . They have been found to exhibit antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .
Mode of Action
1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that 5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
One study on a 1,3,4-thiadiazole derivative showed advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities . This suggests that the compound might have similar effects.
Action Environment
It’s known that multiple factors such as the global economic crisis, human migration, alcohol and drug addiction, and the spread of hiv infection can seriously impact the incidence of diseases like tuberculosis and lead to the emergence of resistant strains . This suggests that similar environmental factors might influence the action of 5-Methyl-1,3,4-thiadiazole-2-sulfonyl fluoride.
Propriétés
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2O2S2/c1-2-5-6-3(9-2)10(4,7)8/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMWBMZURKEVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



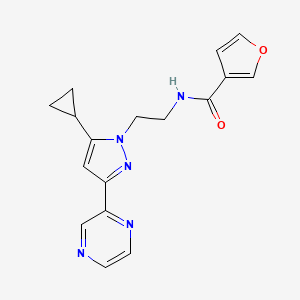
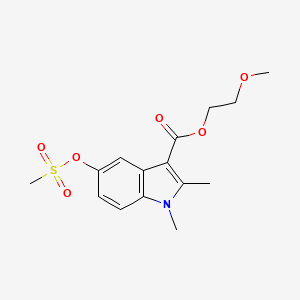



![N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2906010.png)
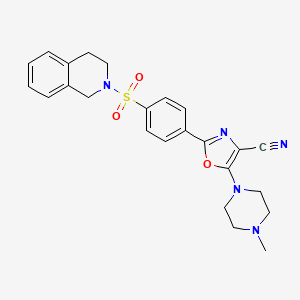
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide](/img/structure/B2906016.png)
![2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide](/img/structure/B2906018.png)
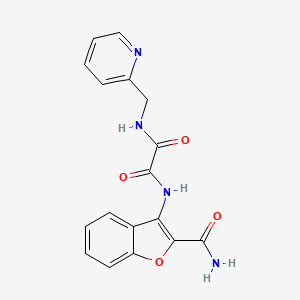

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2906021.png)